2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursorsSpecific reagents and catalysts, such as palladium for coupling reactions, are often employed to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- 2-(5-(4-CHLOROSTYRYL)-1-(PENTA-1,3-DIEN-2-YL)-1H-PYRAZOL-3-YL)PHENOL
- 2-(5-(4-CHLOROSTYRYL)-1H-PYRAZOL-3-YL)PHENOL
Uniqueness
The uniqueness of 2-[5-AMINO-4-(4-METHYLBENZENESULFONYL)-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C19H19ClN4O3S2 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-12-3-9-15(10-4-12)29(26,27)17-18(21)24(23-19(17)28-2)11-16(25)22-14-7-5-13(20)6-8-14/h3-10H,11,21H2,1-2H3,(H,22,25) |
InChI Key |
GVPZAYIEEHPAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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